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molecular formula C8H16O2 B155519 2,2-Dimethylhexanoic acid CAS No. 813-72-9

2,2-Dimethylhexanoic acid

Cat. No. B155519
M. Wt: 144.21 g/mol
InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419999B2

Procedure details

To a solution of 2,2-Dimethyl-hexanoic acid (10.15 g, 0.07 mol) in ether (150 mL) was added (trimethylsilyl)diazomethane (46 ml, 2M in hexanes, 0.092 mol) drop wise. The mixture was stirred for 3 h, and ether was evaporated without applying reduced pressure. Fractional distillation of the residue provided the title ester 11.12 g (b.p. 90-95° C./1 mmHg). 1H NMR (CDCl3): δ 0.85 (t, J=7.0 Hz, 3H), 1.1-1.2 (m, 2H), 1.13 (s, 6H), 1.21-1.31 (m, 2H), 1.44-1.51 (m, 2H), 3.72 (s, 3H).
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:5])=[O:4].[CH3:11][Si](C=[N+]=[N-])(C)C>CCOCC>[CH3:11][O:4][C:3](=[O:5])[C:2]([CH3:10])([CH3:1])[CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
CC(C(=O)O)(CCCC)C
Name
Quantity
46 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the residue

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(CCCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.12 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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